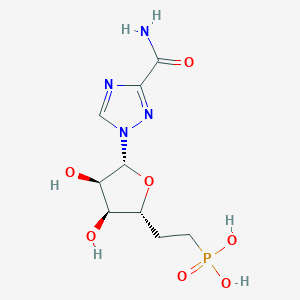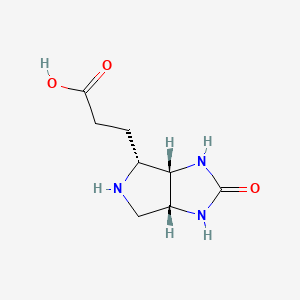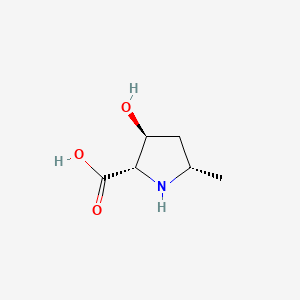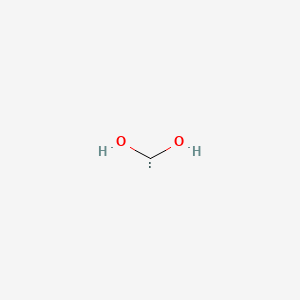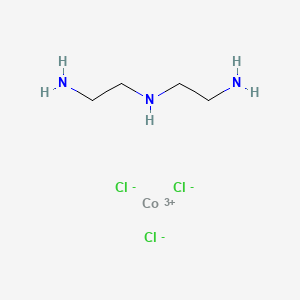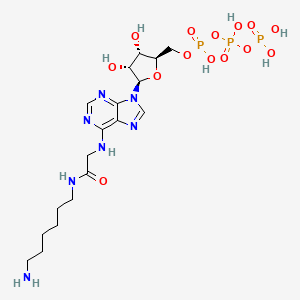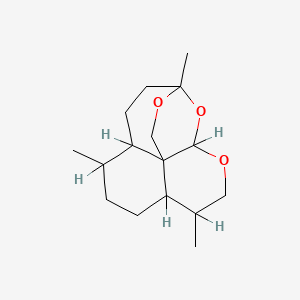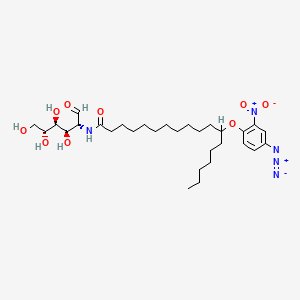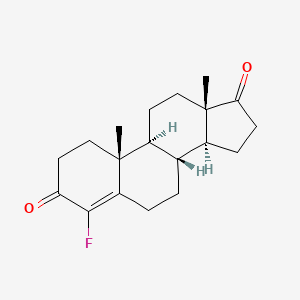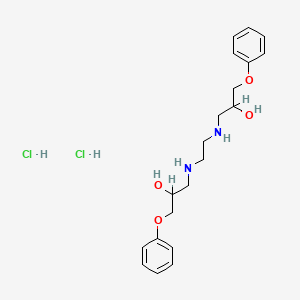
Isoficine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoficine is a dihydroxyflavone and a N-alkylpyrrolidine.
Wissenschaftliche Forschungsanwendungen
Isoflurane and Anesthetic Research
- Isoflurane, a volatile anesthetic, has been studied for its neuroprotective properties in conditions like stroke and trauma. Although animal studies suggest benefits, human trials lack convincing evidence (Jiang et al., 2017).
- Another study found that isoflurane preconditioned myocardium against infarction through the release of free radicals, highlighting its potential cardioprotective effects (Müllenheim et al., 2002).
Isoflavone and Health Applications
- Isoflavones in soybeans, like Glycine max, may impact human health positively. A study demonstrated variations in isoflavone content due to genotype, environment, and their interactions, important for breeding and health research (Hoeck et al., 2000).
- Another research focused on isoflavones' role in improving symptoms of genitourinary syndrome in menopausal women, comparing effects with hormone therapy (Ribeiro et al., 2018).
Educational Applications
- The use of the Isomorphic Physics (FORFIS) application was found to improve analogical transfer and self-diagnosis skills in high school physics students, showing its educational potential (Sari et al., 2018).
Miscellaneous Applications
- Isoflurane's interactions with ligand-gated chloride channels were studied, revealing its enhancing effects on GABA-activated chloride currents and glycine receptors, contributing to the understanding of anesthetic mechanisms (Harrison et al., 1993).
- Isoflurane was also shown to cause dilation in porcine coronary arterioles, mediated by ATP-sensitive potassium channels, aiding in understanding its effects on coronary flow (Xi, 2000).
Eigenschaften
CAS-Nummer |
2255-62-1 |
|---|---|
Produktname |
Isoficine |
Molekularformel |
C20H19NO4 |
Molekulargewicht |
337.4 g/mol |
IUPAC-Name |
5,7-dihydroxy-6-(1-methylpyrrolidin-2-yl)-2-phenylchromen-4-one |
InChI |
InChI=1S/C20H19NO4/c1-21-9-5-8-13(21)18-14(22)11-17-19(20(18)24)15(23)10-16(25-17)12-6-3-2-4-7-12/h2-4,6-7,10-11,13,22,24H,5,8-9H2,1H3 |
InChI-Schlüssel |
OTHGANFGYSWHJH-UHFFFAOYSA-N |
SMILES |
CN1CCCC1C2=C(C3=C(C=C2O)OC(=CC3=O)C4=CC=CC=C4)O |
Kanonische SMILES |
CN1CCCC1C2=C(C3=C(C=C2O)OC(=CC3=O)C4=CC=CC=C4)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




